1-(5-Amino-2-fluorophenyl)ethan-1-ol

Description

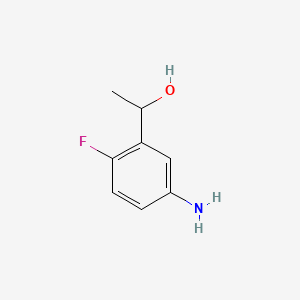

Structure

3D Structure

Properties

IUPAC Name |

1-(5-amino-2-fluorophenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FNO/c1-5(11)7-4-6(10)2-3-8(7)9/h2-5,11H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGLVPXOCSQMWKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=CC(=C1)N)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40666669 | |

| Record name | 1-(5-Amino-2-fluorophenyl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40666669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150295-25-3 | |

| Record name | 1-(5-Amino-2-fluorophenyl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40666669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-(5-Amino-2-fluorophenyl)ethan-1-ol

Introduction: Strategic Importance of 1-(5-Amino-2-fluorophenyl)ethan-1-ol in Medicinal Chemistry

This compound is a key chiral building block in contemporary drug discovery and development. Its structural motif, featuring a fluorinated phenyl ring, a secondary alcohol, and a primary amine, offers a versatile scaffold for the synthesis of a wide array of pharmacologically active molecules. The strategic placement of the fluorine atom can significantly modulate the physicochemical properties of derivative compounds, including metabolic stability, lipophilicity, and binding affinity to biological targets. The amino group provides a crucial handle for further chemical elaboration, enabling the construction of complex molecular architectures. This guide provides a comprehensive overview of a reliable and efficient synthetic route to this valuable intermediate, intended for researchers, scientists, and professionals in the field of drug development.

Retrosynthetic Analysis and Chosen Synthetic Pathway

A logical and efficient retrosynthetic analysis of the target molecule, this compound, points towards a two-step transformation from a readily accessible precursor, 1-(5-amino-2-fluorophenyl)ethanone. This transformation involves the selective reduction of a ketone to a secondary alcohol. The precursor ketone, in turn, can be synthesized from 1-(2-fluoro-5-nitrophenyl)ethanone through the reduction of the nitro group to a primary amine. The synthesis of the nitrated starting material can be achieved via a Friedel-Crafts acylation of 4-fluoro-1-nitrobenzene. This multi-step approach is advantageous due to the commercial availability of the initial starting materials and the high-yielding nature of the individual transformations.

Caption: A high-level overview of the synthetic strategy for this compound.

Part 1: Synthesis of the Key Intermediate: 1-(5-Amino-2-fluorophenyl)ethanone

The synthesis of 1-(5-amino-2-fluorophenyl)ethanone is achieved through a two-step process commencing with the Friedel-Crafts acylation of 4-fluoro-1-nitrobenzene, followed by the reduction of the nitro functionality.

Step 1.1: Friedel-Crafts Acylation for the Synthesis of 1-(2-Fluoro-5-nitrophenyl)ethanone

The Friedel-Crafts acylation is a classic and powerful method for the formation of carbon-carbon bonds to an aromatic ring.[1] In this step, 4-fluoro-1-nitrobenzene is acylated with acetyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃), to yield 1-(2-fluoro-5-nitrophenyl)ethanone. The reaction proceeds via an electrophilic aromatic substitution mechanism, where the acylium ion, generated from the reaction of acetyl chloride with AlCl₃, is attacked by the electron-rich aromatic ring.[2]

Experimental Protocol:

-

To a stirred suspension of anhydrous aluminum chloride (1.2 equivalents) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), slowly add acetyl chloride (1.1 equivalents).

-

After stirring for 15-20 minutes, add a solution of 4-fluoro-1-nitrobenzene (1.0 equivalent) in anhydrous DCM dropwise, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched by carefully pouring the mixture into a beaker of crushed ice and concentrated hydrochloric acid.

-

The organic layer is separated, and the aqueous layer is extracted with DCM.

-

The combined organic layers are washed with saturated sodium bicarbonate solution, water, and brine, then dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel or recrystallization to afford 1-(2-fluoro-5-nitrophenyl)ethanone.

Step 1.2: Reduction of the Nitro Group to Synthesize 1-(5-Amino-2-fluorophenyl)ethanone

The selective reduction of the nitro group in the presence of a ketone is a critical step. A variety of reducing agents can be employed, with a common and effective method utilizing iron powder in the presence of an acid or an ammonium salt.[3] This method is often preferred for its relatively mild conditions and high chemoselectivity.

Experimental Protocol: [3]

-

In a round-bottom flask, a mixture of 1-(2-fluoro-5-nitrophenyl)ethanone (1.0 equivalent), iron powder (3.0 equivalents), and ammonium chloride (2.0 equivalents) is prepared in a mixture of isopropanol and water (e.g., 4:1 v/v).[3]

-

The reaction mixture is heated to reflux (approximately 80-90 °C) and stirred vigorously for 2-4 hours. The progress of the reaction should be monitored by TLC.

-

After the reaction is complete, the hot mixture is filtered through a pad of celite to remove the iron salts. The filter cake is washed with hot isopropanol or ethanol.

-

The filtrate is concentrated under reduced pressure to remove the organic solvent.

-

The resulting aqueous residue is extracted with an organic solvent such as ethyl acetate or dichloromethane.

-

The combined organic extracts are washed with water and brine, then dried over anhydrous sodium sulfate.

-

The solvent is evaporated under reduced pressure to yield the crude product, which can be further purified by column chromatography on silica gel (e.g., using a hexane-ethyl acetate gradient) to give pure 1-(5-amino-2-fluorophenyl)ethanone.[3]

Data Summary for 1-(5-amino-2-fluorophenyl)ethanone Synthesis:

| Step | Reactants | Reagents & Conditions | Product | Yield |

| 1.1 | 4-Fluoro-1-nitrobenzene, Acetyl chloride | AlCl₃, DCM, 0 °C to RT | 1-(2-Fluoro-5-nitrophenyl)ethanone | Typically 70-85% |

| 1.2 | 1-(2-Fluoro-5-nitrophenyl)ethanone | Fe, NH₄Cl, Isopropanol/H₂O, Reflux | 1-(5-Amino-2-fluorophenyl)ethanone | Typically 75-90%[3] |

Part 2: Final Step - Synthesis of this compound

The final step in the synthesis is the reduction of the ketone functionality of 1-(5-amino-2-fluorophenyl)ethanone to the desired secondary alcohol. Sodium borohydride (NaBH₄) is an ideal reagent for this transformation due to its mild nature and high selectivity for reducing aldehydes and ketones in the presence of other functional groups.[4][5]

Caption: The final reduction step from the ketone to the target alcohol.

Experimental Protocol:

-

Dissolve 1-(5-amino-2-fluorophenyl)ethanone (1.0 equivalent) in a suitable protic solvent such as methanol or ethanol in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride (1.5-2.0 equivalents) portion-wise to the stirred solution. The addition should be controlled to manage any effervescence.

-

After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes and then at room temperature for an additional 1-2 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

Quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

-

Remove the organic solvent under reduced pressure.

-

Extract the aqueous residue with an appropriate organic solvent, such as ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic phase under reduced pressure to obtain the crude this compound.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure alcohol.

Data Summary for the Final Product:

| Property | Value |

| Molecular Formula | C₈H₁₀FNO |

| Molecular Weight | 155.17 g/mol |

| Appearance | Off-white to pale yellow solid |

Expected Spectroscopic Data for Characterization:

-

¹H NMR: The spectrum is expected to show signals for the aromatic protons, a quartet for the methine proton (CH-OH), a doublet for the methyl group, and broad singlets for the amino and hydroxyl protons. The coupling between the methine proton and the methyl protons should be observable.

-

¹³C NMR: The spectrum should display distinct signals for the eight carbon atoms, including the aromatic carbons (with C-F coupling), the methine carbon bearing the hydroxyl group, and the methyl carbon.

-

IR Spectroscopy: Key characteristic peaks would include a broad O-H stretching band (around 3300-3500 cm⁻¹), N-H stretching bands for the primary amine (around 3300-3400 cm⁻¹), and C-O stretching for the secondary alcohol (around 1050-1150 cm⁻¹).

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 155.17).

Conclusion and Future Perspectives

The synthetic route detailed in this guide provides a robust and reproducible method for the preparation of this compound. The procedures are based on well-established and high-yielding chemical transformations, making them suitable for both small-scale laboratory synthesis and potential scale-up for industrial applications. The strategic use of Friedel-Crafts acylation followed by nitro group and ketone reductions offers an efficient pathway to this valuable chiral building block. The availability of this intermediate is poised to accelerate the discovery and development of novel therapeutics with improved pharmacological profiles.

References

-

Wikipedia. Friedel–Crafts reaction.[Link]

-

Organic Chemistry Portal. Sodium Borohydride.[Link]

-

Chemguide. friedel-crafts acylation of benzene.[Link]

-

Organic Synthesis. Sodium Borohydride (NaBH4) Reduction.[Link]

-

Master Organic Chemistry. Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry.[Link]

-

Organic Chemistry Portal. Friedel-Crafts Acylation.[Link]

Sources

- 1. (R)-2-Amino-2-(5-bromo-2-fluorophenyl)ethan-1-ol | 1213027-14-5 [sigmaaldrich.com]

- 2. organicchemistrydata.org [organicchemistrydata.org]

- 3. 1-(5-aMino-2-fluorophenyl)ethanone synthesis - chemicalbook [chemicalbook.com]

- 4. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 5. 1613720-25-4|1-(5-Amino-2-fluoro-4-hydroxyphenyl)ethan-1-one|BLD Pharm [bldpharm.com]

A Technical Guide to the Spectral Analysis of 1-(5-Amino-2-fluorophenyl)ethan-1-ol

An In-depth Spectroscopic Examination for Researchers and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the spectral data for the organic compound 1-(5-Amino-2-fluorophenyl)ethan-1-ol, CAS Number 150295-25-3.[1][2] As a valuable building block in medicinal chemistry and materials science, a thorough understanding of its structural features through spectroscopic techniques is paramount for its application in research and development. This document presents a comprehensive interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The methodologies for data acquisition are outlined, and the rationale behind the interpretation of the spectral features is discussed in detail, providing a self-validating framework for the characterization of this and similar molecules.

Introduction

This compound is a substituted aromatic alcohol with the chemical formula C₈H₁₀FNO.[1] Its structure, featuring a chiral center, a fluorine-substituted phenyl ring, and an amino group, makes it a precursor of significant interest in the synthesis of pharmacologically active compounds and novel materials. The precise characterization of this molecule is the foundation for its successful utilization. Spectroscopic methods provide a non-destructive and highly informative means to elucidate the molecular structure and confirm the identity and purity of a synthesized compound. This guide serves as a reference for researchers, detailing the expected spectral characteristics of this compound.

Molecular Structure and Key Features

A clear understanding of the molecular structure is essential for interpreting its spectral data. The key structural features of this compound are:

-

Aromatic Ring: A benzene ring substituted with a fluorine atom, an amino group, and an ethanol group.

-

Chiral Center: The carbon atom of the ethanol group attached to the phenyl ring is a chiral center.

-

Functional Groups: A primary amine (-NH₂), a hydroxyl group (-OH), and a fluorine atom (-F).

Below is a 2D representation of the molecular structure.

Caption: 2D Structure of this compound

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Experimental Protocol: NMR Data Acquisition

High-resolution ¹H and ¹³C NMR spectra should be acquired on a spectrometer operating at a field strength of 300 MHz or higher.

Step-by-Step Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often preferred for compounds with exchangeable protons (-OH, -NH₂) as it can slow down the exchange rate.

-

Instrument Setup: Tune and shim the spectrometer to ensure optimal resolution and sensitivity.

-

¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-12 ppm), and a relaxation delay of at least 1-2 seconds.

-

¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

Data Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound in DMSO-d₆ is summarized in the table below. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Causality of Experimental Choice |

| ~1.30 | Doublet | 3H | -CH₃ | The methyl protons are coupled to the adjacent methine proton, resulting in a doublet. |

| ~3.50 | Broad Singlet | 2H | -NH₂ | The amino protons are typically broad due to quadrupole broadening from the nitrogen atom and exchange with the solvent. |

| ~4.70 | Quartet | 1H | -CH(OH)- | This methine proton is coupled to the three protons of the methyl group, leading to a quartet. |

| ~5.20 | Singlet | 1H | -OH | The hydroxyl proton is often a singlet due to rapid exchange, but can sometimes couple with the adjacent methine proton. |

| ~6.50-7.20 | Multiplet | 3H | Aromatic-H | The aromatic protons will exhibit complex splitting patterns due to coupling with each other and with the fluorine atom. |

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule. The fluorine atom will cause C-F coupling, which can be observed as doublets in the proton-decoupled spectrum.

| Chemical Shift (δ, ppm) | Assignment | Causality of Experimental Choice |

| ~25 | -CH₃ | The methyl carbon is expected in the aliphatic region. |

| ~65 | -CH(OH)- | The carbon bearing the hydroxyl group is shifted downfield due to the electronegativity of the oxygen atom. |

| ~110-145 | Aromatic-C | The six aromatic carbons will appear in this region, with their specific shifts influenced by the substituents. The carbon directly bonded to fluorine will show a large one-bond C-F coupling constant. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Experimental Protocol: IR Data Acquisition

Step-by-Step Methodology:

-

Sample Preparation: The spectrum can be obtained using a KBr pellet. A small amount of the solid sample is ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk.

-

Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet is recorded first and subtracted from the sample spectrum.

Predicted IR Spectral Data

The IR spectrum will exhibit characteristic absorption bands for the various functional groups.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |

| 3500-3300 | O-H Stretch | Alcohol (-OH) | A broad band in this region is characteristic of an alcohol. |

| 3400-3200 | N-H Stretch | Primary Amine (-NH₂) | Two sharp bands are expected for the symmetric and asymmetric stretching of the primary amine. |

| 3100-3000 | C-H Stretch | Aromatic | Absorption in this region indicates the presence of C-H bonds on the aromatic ring. |

| 2980-2850 | C-H Stretch | Aliphatic | Corresponds to the C-H bonds of the methyl and methine groups. |

| 1620-1580 | C=C Stretch | Aromatic Ring | These absorptions are characteristic of the benzene ring. |

| 1250-1150 | C-F Stretch | Aryl-Fluoride | A strong absorption band indicative of the carbon-fluorine bond. |

| 1150-1050 | C-O Stretch | Alcohol (-OH) | A strong band corresponding to the stretching of the carbon-oxygen single bond. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure.

Experimental Protocol: MS Data Acquisition

Step-by-Step Methodology:

-

Sample Introduction: A dilute solution of the sample is introduced into the mass spectrometer, typically via direct infusion or after separation by liquid chromatography (LC-MS).

-

Ionization: Electrospray ionization (ESI) is a suitable soft ionization technique that will likely produce the protonated molecular ion [M+H]⁺.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: The detector records the abundance of each ion at a specific m/z value.

Predicted Mass Spectral Data

The ESI-MS spectrum is expected to show a prominent peak for the protonated molecule.

| m/z | Ion | Significance |

| 156.08 | [M+H]⁺ | This peak corresponds to the molecular weight of the compound (155.17 g/mol ) plus the mass of a proton, confirming the molecular formula C₈H₁₀FNO. |

| 138.07 | [M+H - H₂O]⁺ | Loss of a water molecule from the protonated molecular ion is a common fragmentation pathway for alcohols. |

A potential fragmentation pathway is illustrated below.

Caption: Proposed fragmentation in ESI-MS.

Conclusion

The comprehensive analysis of NMR, IR, and MS spectral data provides a robust framework for the structural elucidation and confirmation of this compound. The predicted data presented in this guide, based on established principles of spectroscopy and analysis of similar compounds, offers a valuable resource for researchers working with this molecule. Experimental verification of this data is crucial for ensuring the identity and purity of the compound in any research or development application.

References

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

Sources

Navigating the Uncharted: A Technical Guide to the Potential Mechanistic Pathways of 1-(5-Amino-2-fluorophenyl)ethan-1-ol Derivatives in Drug Discovery

Preamble: From Building Block to Biological Probe

In the landscape of modern drug discovery, the journey from a simple chemical entity to a clinically validated therapeutic is both arduous and intricate. The compound 1-(5-Amino-2-fluorophenyl)ethan-1-ol stands as a testament to the foundational importance of versatile chemical scaffolds. While this molecule is primarily recognized as a valuable research chemical and an intermediate in organic synthesis, its inherent structural motifs—a fluorophenyl group and an amino-ethanol side chain—position it as a precursor to a diverse array of pharmacologically active agents.[1][2][3][4] This technical guide, therefore, ventures beyond the known identity of this compound as a synthetic intermediate. Instead, we will explore the potential mechanisms of action that derivatives of this scaffold might exhibit, drawing upon established knowledge of analogous structures and the broader principles of medicinal chemistry. This document serves as a forward-looking exploration for researchers and drug development professionals, providing a framework for investigating the therapeutic promise of novel compounds derived from this core structure.

I. Deconstructing the Core: Structural Insights and Mechanistic Hypotheses

The therapeutic potential of any molecule is intrinsically linked to its three-dimensional structure and the electronic properties of its constituent functional groups. The this compound scaffold presents several key features that are frequently exploited in the design of targeted therapies.

-

The Fluorophenyl Moiety: The incorporation of fluorine into aromatic rings is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.[5] The position of the fluorine atom can significantly influence the molecule's interaction with protein targets.

-

The Amino Group: The primary amine serves as a crucial handle for further chemical modification, allowing for the introduction of diverse substituents to modulate potency, selectivity, and pharmacokinetic properties. It can also act as a key hydrogen bond donor in ligand-receptor interactions.

-

The Ethan-1-ol Side Chain: The hydroxyl group can participate in hydrogen bonding with target proteins. Its chiral center also introduces stereochemical considerations that can be critical for selective target engagement.

Given these features, derivatives of this compound are well-suited to be investigated as inhibitors of several important enzyme families and as modulators of central nervous system (CNS) targets.

II. Potential Therapeutic Arenas and Associated Mechanisms of Action

While direct mechanistic studies on this compound are not publicly available, the structural alerts within its framework point towards several promising avenues for therapeutic intervention. The following sections will delve into these potential mechanisms, supported by examples from structurally related compounds.

A. Kinase Inhibition: A Prevalent Paradigm

The aminophenyl motif is a common feature in a multitude of kinase inhibitors. Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.

-

p38 MAP Kinase Inhibition: A notable example of a compound class with a similar structural element is the pyrazole-based series of p38 MAP kinase inhibitors. One such inhibitor, RO3201195, features a 5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl core.[6] The exocyclic amine in this series forms a critical hydrogen bond with the kinase hinge region, a key interaction for potent inhibition.[6] Derivatives of this compound could be envisioned to adopt a similar binding mode, targeting the ATP-binding pocket of various kinases.

-

Aurora Kinase B Inhibition: Aurora kinases are essential for cell cycle regulation, and their inhibition is a validated anti-cancer strategy. The discovery of selective Aurora kinase B inhibitors has involved quinazoline derivatives, which also feature an amino-phenyl linkage.[7] The amino group in these inhibitors often serves as a key anchoring point within the kinase domain.

Experimental Workflow for Characterizing Kinase Inhibition:

A systematic approach is required to validate a novel compound as a kinase inhibitor. The following workflow outlines the key experimental stages:

Signaling Pathway Illustration: A Hypothetical Kinase Target

Should a derivative of this compound prove to be a kinase inhibitor, it would likely modulate a downstream signaling cascade. The diagram below illustrates a generic kinase signaling pathway that could be inhibited.

B. Central Nervous System (CNS) Modulation

The presence of a fluorophenyl ethanamine-like structure is also suggestive of potential activity at CNS targets, such as neurotransmitter transporters.

-

Atypical Dopamine Transporter (DAT) Inhibition: Atypical DAT inhibitors are being explored as treatments for psychostimulant use disorders. These compounds block dopamine reuptake without producing the stimulant effects of traditional DAT inhibitors like cocaine.[8] Modifications to alicyclic amines with a bis(4-fluorophenyl)methyl moiety have yielded compounds with this desirable atypical profile.[8] The 2-fluorophenyl group in our core scaffold could similarly orient a derivative within the DAT binding site to elicit an atypical inhibitory profile.

-

Novel Antipsychotic Mechanisms: Research into novel antipsychotic agents has explored compounds with a (5-Amino-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl)methanone structure.[9] Interestingly, these compounds exhibited antipsychotic-like activity in behavioral models without binding to dopamine receptors, suggesting a non-dopaminergic mechanism of action.[9] This highlights the potential for fluorophenyl-containing scaffolds to interact with novel CNS targets.

Experimental Protocols for CNS Target Validation

The characterization of a novel CNS-active compound requires a multi-faceted approach, encompassing binding, functional, and behavioral assays.

Table 1: Key Experimental Protocols for CNS Drug Discovery

| Experimental Stage | Methodology | Purpose |

| Primary Screening | Radioligand Binding Assays | To determine the binding affinity (Ki) of the compound for a panel of CNS receptors and transporters. |

| Functional Activity | In vitro Functional Assays (e.g., neurotransmitter uptake assays, second messenger assays) | To assess whether the compound acts as an agonist, antagonist, or allosteric modulator at its target. |

| Ex Vivo Analysis | Brain Slice Electrophysiology | To measure the effect of the compound on neuronal excitability and synaptic transmission. |

| Behavioral Pharmacology | In vivo Behavioral Models (e.g., locomotor activity, conditioned place preference, microdialysis) | To evaluate the physiological and behavioral effects of the compound in animal models of CNS disorders. |

III. Concluding Remarks and Future Directions

While this compound is currently appreciated for its role as a synthetic building block, the inherent chemical features of its scaffold hold significant, albeit unrealized, therapeutic potential. This guide has aimed to provide a scientifically grounded yet forward-looking perspective on the possible mechanisms of action for its derivatives, with a particular focus on kinase inhibition and CNS modulation. The true pharmacological nature of compounds derived from this scaffold remains an open question, one that can only be answered through rigorous chemical synthesis and biological evaluation. The experimental frameworks and mechanistic hypotheses presented herein are intended to serve as a roadmap for researchers embarking on this exciting endeavor. The journey from this humble intermediate to a potential therapeutic agent is a challenging one, but it is a path paved with the fundamental principles of medicinal chemistry and a deep understanding of biological systems.

References

-

1-(5-Amino-2-fluorophenyl)ethanone - MySkinRecipes. MySkinRecipes. [Link]

-

Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an Orally Bioavailable and Highly Selective Inhibitor of p38 MAP Kinase. PubMed. [Link]

-

Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journals. [Link]

-

Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. PubMed. [Link]

-

(5-Amino-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl)methanones . A series of novel potential antipsychotic agents. PubMed. [Link]

-

Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile. PMC - PubMed Central - NIH. [Link]

Sources

- 1. theclinivex.com [theclinivex.com]

- 2. 1-(5-Amino-2-fluorophenyl)ethanone [myskinrecipes.com]

- 3. achmem.com [achmem.com]

- 4. 150295-25-3|1-(5-Amino-2-fluorophenyl)ethanol|BLD Pharm [bldpharm.com]

- 5. BJOC - Fluorinated phenylalanines: synthesis and pharmaceutical applications [beilstein-journals.org]

- 6. Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an orally bioavailable and highly selective inhibitor of p38 MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile - PMC [pmc.ncbi.nlm.nih.gov]

- 9. (5-Amino-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl)methanones . A series of novel potential antipsychotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide: The Strategic Role of 1-(5-Amino-2-fluorophenyl)ethan-1-ol Derivatives in Modern Drug Discovery

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

The 1-(5-amino-2-fluorophenyl)ethan-1-ol scaffold has emerged as a privileged structural motif in medicinal chemistry, serving as a versatile building block for a diverse range of biologically active compounds. Its unique combination of a chiral benzylic alcohol, a nucleophilic aniline, and a strategically placed fluorine atom provides a rich platform for synthetic diversification and precise modulation of pharmacokinetic and pharmacodynamic properties. This guide delves into the synthesis of the core scaffold, explores key derivatization strategies, and examines the structure-activity relationships (SAR) of its analogs across multiple therapeutic areas. Through detailed case studies on kinase inhibitors and central nervous system agents, we illuminate the causal relationships between molecular design, experimental execution, and therapeutic potential, providing field-proven insights for drug development professionals.

Section 1: The Core Scaffold: this compound

Physicochemical Properties and Strategic Importance

The core molecule, this compound, is a chiral amino alcohol that presents several key features for drug design.[1][2] The fluorine atom at the 2-position can enhance metabolic stability and modulate the pKa of the adjacent amino group, often improving binding affinity to target proteins.[3] The amino group at the 5-position serves as a crucial synthetic handle for building complex derivatives and can act as a hydrogen bond donor, which is critical for target engagement, as seen in selective p38 MAP kinase inhibitors.[4] The secondary alcohol provides a point for further modification and contributes to the molecule's polarity and potential for hydrogen bonding.

| Property | Value | Reference |

| CAS Number | 150295-25-3 | [1][5] |

| Molecular Formula | C₈H₁₀FNO | [5] |

| Molecular Weight | 155.17 g/mol | [5] |

| Appearance | Solid | [6] |

| Synonyms | 1-(5-amino-2-fluorophenyl)ethanol | [5] |

Synthesis of the Core Scaffold

The synthesis of this compound is typically achieved via a two-step process starting from the corresponding nitro-substituted ketone. This pathway is efficient and relies on well-established, robust chemical transformations. The causality behind this choice is clear: the nitro group is an excellent precursor to the amine via reduction, and the ketone is readily reduced to the desired secondary alcohol.

Caption: Synthetic workflow for this compound.

Protocol 1.1: Synthesis of 1-(5-Amino-2-fluorophenyl)ethanone (Precursor)

This protocol describes the reduction of a nitro group to a primary amine, a foundational reaction in the synthesis of many aromatic amines. The use of iron powder with ammonium chloride in an isopropanol/water system is a classic, cost-effective, and environmentally safer alternative to catalytic hydrogenation for this transformation.[7]

-

Materials: 1-(2-fluoro-5-nitrophenyl)ethanone, iron powder, ammonium chloride, isopropanol, water, dichloromethane, anhydrous magnesium sulfate.

-

Step 1: Reaction Setup: In a round-bottom flask, combine 1-(2-fluoro-5-nitrophenyl)ethanone (1.0 eq), iron powder (3.0 eq), and ammonium chloride (2.0 eq).

-

Step 2: Solvent Addition: Add a mixture of isopropanol (8 parts) and water (2 parts) to the flask.

-

Step 3: Reaction: Stir the mixture vigorously at reflux for 3 hours. Monitor reaction completion by TLC or LC-MS.

-

Step 4: Work-up: Upon completion, cool the reaction to room temperature and filter through a pad of celite to remove the insoluble iron salts.

-

Step 5: Extraction: Transfer the filtrate to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

-

Step 6: Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Step 7: Purification: Purify the crude oil by silica gel column chromatography (e.g., eluting with ethyl acetate/hexane) to afford pure 1-(5-amino-2-fluorophenyl)ethanone.[7]

Protocol 1.2: Synthesis of this compound (Core Scaffold)

This step involves the reduction of a ketone to a secondary alcohol. Sodium borohydride (NaBH₄) is chosen as the reducing agent due to its selectivity for ketones and aldehydes, its operational simplicity, and its mild reaction conditions, which are compatible with the other functional groups on the aromatic ring.

-

Materials: 1-(5-amino-2-fluorophenyl)ethanone, methanol, sodium borohydride (NaBH₄), deionized water, ethyl acetate.

-

Step 1: Dissolution: Dissolve 1-(5-amino-2-fluorophenyl)ethanone (1.0 eq) in methanol in a round-bottom flask.

-

Step 2: Cooling: Cool the solution to 0 °C in an ice bath. This is critical to control the exothermic reaction and prevent side reactions.

-

Step 3: Reagent Addition: Add sodium borohydride (1.1 eq) portion-wise over 15 minutes, maintaining the temperature below 5 °C.

-

Step 4: Reaction: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

-

Step 5: Quenching: Carefully quench the reaction by slowly adding deionized water at 0 °C.

-

Step 6: Extraction: Remove the methanol under reduced pressure and extract the remaining aqueous solution with ethyl acetate (3x).

-

Step 7: Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield this compound, which can be used directly or purified further if necessary.

Section 2: Synthetic Strategies for Derivatization

The primary amine and secondary alcohol of the core scaffold are key handles for synthetic elaboration, allowing for the construction of large and diverse chemical libraries.

Caption: Simplified p38 MAP Kinase signaling pathway and point of intervention.

A series of 5-amino-1H-pyrazol-4-yl-3-phenylmethanones containing a fluorophenyl group were identified as potent and selective p38 inhibitors. [4]The causality for their high selectivity was elucidated through X-ray crystallography.

Key SAR Insights:

-

Unique Hydrogen Bond: The exocyclic amine of the inhibitor, derived from a scaffold similar to our core topic, forms a unique hydrogen bond with the side chain of threonine 106 in the ATP binding pocket of p38α. [4]This interaction is not common with other kinases and is a primary driver of the compound's selectivity.

-

Fluorophenyl Moiety: The fluorophenyl group occupies a hydrophobic pocket, and the fluorine atom can participate in favorable orthogonal multipolar interactions, enhancing binding affinity.

-

Solubilizing Groups: The incorporation of hydrophilic moieties, such as a 2,3-dihydroxypropoxy group, on other parts of the molecule improved physicochemical properties and led to excellent oral bioavailability, culminating in a compound (RO3201195) that advanced to Phase I clinical trials. [4]

Case Study: Non-Dopaminergic Antipsychotic Agents

Other derivatives, such as (5-Amino-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl)methanone, have demonstrated antipsychotic-like activity in preclinical models. [8]The key insight from this research is the discovery of a non-dopaminergic mechanism of action.

Trustworthiness of the Findings:

-

Behavioral Models: The compounds inhibited conditioned avoidance in rats and monkeys, a hallmark of antipsychotic efficacy.

-

Side Effect Profile: Crucially, they did not elicit dystonic movements in primate models, suggesting a reduced risk of extrapyramidal side effects that plague typical antipsychotics. [8]* Mechanism Validation: Biochemical studies confirmed that these compounds do not bind to dopamine receptors or alter dopamine metabolism, validating their novel mechanism and distinguishing them from existing therapies. [8]

Section 4: Experimental Protocols in Action

The successful development of derivatives relies on robust and reproducible experimental protocols. The following are representative methods for synthesizing and evaluating new chemical entities based on the core scaffold.

Protocol 4.1: General Protocol for In Vitro Kinase Inhibition Assay (LanthaScreen™)

This protocol provides a framework for assessing the potency of a synthesized derivative against a target kinase, such as Aurora Kinase B, another target for which fluorophenyl-containing inhibitors have been developed. [9][10]The time-resolved FRET (TR-FRET) method is chosen for its high sensitivity, low background, and homogeneous format, making it ideal for high-throughput screening.

-

Materials: Target kinase (e.g., AURKB), fluorescently labeled substrate peptide, ATP, terbium-labeled antibody specific for the phosphorylated substrate, test compound (derivative), assay buffer.

-

Step 1: Compound Preparation: Prepare a serial dilution of the test compound in DMSO, typically starting from 10 mM.

-

Step 2: Kinase Reaction: In a 384-well plate, add the assay buffer, the test compound dilution, the substrate peptide, and ATP. Initiate the kinase reaction by adding the kinase enzyme. Incubate at room temperature for a specified time (e.g., 60 minutes).

-

Step 3: Detection: Stop the reaction by adding EDTA. Add the terbium-labeled antibody. Incubate for 60 minutes to allow for antibody binding.

-

Step 4: Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring emission at two wavelengths (e.g., 520 nm for the acceptor and 495 nm for the donor).

-

Step 5: Analysis: Calculate the emission ratio. Plot the ratio against the logarithm of the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Section 5: Future Directions and Conclusion

The this compound scaffold and its analogs represent a fertile ground for drug discovery. The strategic combination of fluorine, an amine, and a chiral alcohol provides a powerful toolkit for medicinal chemists to fine-tune molecular properties for optimal therapeutic effect.

Future work will likely focus on:

-

Expanding Therapeutic Targets: Leveraging the scaffold to design inhibitors for other kinase families or different enzyme classes.

-

Advanced Drug Modalities: Incorporating the scaffold into newer therapeutic platforms like proteolysis-targeting chimeras (PROTACs), where it could serve as a binder to the target protein.

-

Fine-Tuning Pharmacokinetics: Exploring further derivatization of the alcohol and amine to optimize ADME (absorption, distribution, metabolism, and excretion) properties for specific indications.

References

- Wu, Y.-J., He, H., Sun, L.-Q., Wu, D., Gao, Q., & Li, H.-Y. (2003). Synthesis of 1-(5-aMino-2-fluorophenyl)ethanone. Bioorganic and Medicinal Chemistry Letters, 13(10), 1725-1728.

- Clinivex. This compound.

-

Goldstein, D. M., et al. (2006). Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an Orally Bioavailable and Highly Selective Inhibitor of p38 MAP Kinase. Journal of Medicinal Chemistry, 49(5), 1562-1575. Available from: [Link]

- MDPI. Molecules | Special Issue : Kinase Inhibitors.

- BLDpharm. 150295-25-3|1-(5-Amino-2-fluorophenyl)ethanol.

- CymitQuimica. This compound.

- Smolecule. (R)-2-Amino-2-(5-fluoro-2-methylphenyl)ethan-1-OL hcl.

-

Al-Zoubi, R. M., et al. (2023). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Molecules, 28(15), 5786. Available from: [Link]

-

Gámez-Montaño, R. (2023). The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. Molecules, 28(11), 4509. Available from: [Link]

-

Chipkin, R. E., et al. (1988). (5-Amino-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl)methanones. A series of novel potential antipsychotic agents. Journal of Medicinal Chemistry, 31(8), 1583-1591. Available from: [Link]

-

MDPI. Molecules | Special Issue : Kinase Inhibitors. Available from: [Link]

-

Li, H., et al. (2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. European Journal of Medicinal Chemistry, 294, 117735. Available from: [Link]

-

Johnson, K. M., et al. (2020). Structure-Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the Dopamine Transporter: Bioisosteric Replacement of the Piperazine Improves Metabolic Stability. ACS Chemical Neuroscience, 11(21), 3656-3670. Available from: [Link]

-

El-Gazzar, A. R. B. A., et al. (2020). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules, 25(21), 5032. Available from: [Link]

-

Hayakawa, I., et al. (2003). Synthesis and structure-activity relationships of 5-amino-6-fluoro-1-[(1R,2S)-2-fluorocyclopropan-1-yl]-8-methylquinolonecarboxylic acid antibacterials having fluorinated 7-[(3R)-3-(1-aminocyclopropan-1-yl)pyrrolidin-1-yl] substituents. Journal of Medicinal Chemistry, 46(6), 1005-1015. Available from: [Link]

-

ResearchGate. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective Aurora Kinase B Inhibitor. Available from: [Link]

Sources

- 1. theclinivex.com [theclinivex.com]

- 2. 150295-25-3|1-(5-Amino-2-fluorophenyl)ethanol|BLD Pharm [bldpharm.com]

- 3. mdpi.com [mdpi.com]

- 4. Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an orally bioavailable and highly selective inhibitor of p38 MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. 1-(5-aMino-2-fluorophenyl)ethanone synthesis - chemicalbook [chemicalbook.com]

- 8. (5-Amino-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl)methanones . A series of novel potential antipsychotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to 1-(5-amino-2-fluorophenyl)ethan-1-ol (CAS Number: 150295-25-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(5-amino-2-fluorophenyl)ethan-1-ol, registered under CAS number 150295-25-3, is a fluorinated aromatic amino alcohol of significant interest to the pharmaceutical and chemical research sectors. Its structural motifs, including a fluorine-substituted benzene ring, a primary amine, and a secondary alcohol, make it a versatile building block for the synthesis of complex bioactive molecules. The strategic incorporation of fluorine is a well-established strategy in medicinal chemistry to enhance the metabolic stability, binding affinity, and pharmacokinetic profile of drug candidates. This guide provides a comprehensive overview of the properties, synthesis, applications, and suppliers of this valuable chemical intermediate.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in research and development.

| Property | Value | Source |

| CAS Number | 150295-25-3 | [1] |

| IUPAC Name | This compound | |

| Synonyms | Benzenemethanol, 5-amino-2-fluoro-alpha-methyl- | [1] |

| Molecular Formula | C₈H₁₀FNO | [1] |

| Molecular Weight | 155.17 g/mol | [1] |

| Appearance | Not explicitly stated in search results, likely a solid | |

| Melting Point | Not available in search results | |

| Boiling Point | Not available in search results | |

| Solubility | Not available in search results | |

| Purity | Typically offered at ≥97% | [1] |

Structural Diagram:

Sources

physical characteristics of 1-(5-Amino-2-fluorophenyl)ethan-1-ol

An In-Depth Technical Guide to the Physical Characteristics of 1-(5-Amino-2-fluorophenyl)ethan-1-ol

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the physical and chemical characteristics of this compound, a key intermediate in pharmaceutical and materials science research. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes available data with expert analysis to provide a practical and in-depth understanding of this compound.

Core Compound Identification and Properties

This compound is a substituted amino alcohol. Its structure, featuring a primary amine, a secondary alcohol, and a fluorine atom on a benzene ring, imparts specific properties relevant to its use as a synthetic building block. The fluorine atom, in particular, can modulate electronic properties, lipophilicity, and metabolic stability, making it a valuable moiety in drug design.

Key Identifiers

The fundamental identifiers for this compound are summarized below.

| Identifier | Value | Source(s) |

| CAS Number | 150295-25-3 | [1][2] |

| Molecular Formula | C₈H₁₀FNO | [1] |

| Molecular Weight | 155.17 g/mol | [1][2] |

| IUPAC Name | This compound | |

| Synonyms | 1-(5-amino-2-fluorophenyl)ethanol; Benzenemethanol, 5-amino-2-fluoro-α-methyl- | [1] |

| InChI Key | GGLVPXOCSQMWKL-UHFFFAOYSA-N | [1] |

Physicochemical Characteristics

While extensive experimental data for this specific molecule is not publicly available, we can infer its key physical properties based on its structure and data from closely related analogs. The presence of polar hydroxyl (-OH) and amino (-NH₂) groups capable of hydrogen bonding dictates its physical behavior.

| Property | Predicted/Inferred Value | Rationale & Supporting Data |

| Physical State | White to off-white solid at 25°C | The related ketone precursor, 1-(2-Amino-4-fluorophenyl)ethanone, is a solid[3]. The isomer, 2-amino-1-(4-fluorophenyl)ethan-1-ol, is also a solid with a melting point of 60-63°C. |

| Melting Point | Data not available. | Expected to be a low-to-moderate melting point solid. For comparison, the isomer 2-amino-1-(4-fluorophenyl)ethan-1-ol melts at 60-63°C. |

| Boiling Point | Data not available. | Likely to decompose upon heating at atmospheric pressure due to the presence of the amino and hydroxyl groups. |

| Solubility | Soluble in polar organic solvents (e.g., Methanol, Ethanol); Moderately soluble in water; Poorly soluble in non-polar solvents (e.g., Hexane, Toluene). | The polar amino and hydroxyl groups can form hydrogen bonds with protic solvents. A similar compound, 2-amino-1-(4-fluorophenyl)ethanol, is noted to be soluble in water and alcohols but poorly soluble in non-polar solvents for this reason. |

Synthesis and Purification Protocol

The synthesis of this compound is typically not a direct one-step process. A common and reliable laboratory-scale approach involves a two-step sequence starting from the corresponding nitro compound, 1-(2-fluoro-5-nitrophenyl)ethanone. This method is chosen for its high efficiency and the commercial availability of the starting material.

-

Step 1: Reduction of the Nitro Group: The aromatic nitro group is selectively reduced to a primary amine.

-

Step 2: Reduction of the Ketone: The ketone functionality is reduced to a secondary alcohol.

The workflow below illustrates this logical synthetic progression.

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol

Disclaimer: This protocol is a representative method and should be performed by qualified personnel with appropriate safety precautions.

Step 1: Synthesis of 1-(5-Amino-2-fluorophenyl)ethanone (Precursor) This protocol is adapted from a known procedure for the reduction of a similar nitro compound.

-

Reaction Setup: To a round-bottom flask, add 1-(2-fluoro-5-nitrophenyl)ethanone (1.0 eq), iron powder (3.0 eq), and ammonium chloride (2.0 eq).

-

Solvent Addition: Add a mixture of isopropanol and water (e.g., 4:1 v/v).

-

Reaction: Heat the mixture to reflux (approx. 80-90°C) and stir vigorously for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: After completion, cool the reaction to room temperature and filter through a pad of celite to remove the iron salts. Wash the celite pad with ethyl acetate.

-

Extraction: Transfer the filtrate to a separatory funnel, and extract the aqueous layer with ethyl acetate (3x).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-(5-Amino-2-fluorophenyl)ethanone.

Step 2: Synthesis of this compound (Final Product)

-

Reaction Setup: Dissolve the crude 1-(5-Amino-2-fluorophenyl)ethanone (1.0 eq) from the previous step in methanol in a round-bottom flask and cool the solution to 0°C in an ice bath.

-

Reagent Addition: Slowly add sodium borohydride (NaBH₄, 1.5 eq) portion-wise, ensuring the temperature remains below 10°C. The causality for this is to control the exothermic reaction and prevent side reactions.

-

Reaction: After the addition is complete, remove the ice bath and stir the reaction at room temperature for 1-2 hours, monitoring by TLC.

-

Quenching: Carefully quench the reaction by slowly adding water at 0°C to destroy excess NaBH₄.

-

Concentration & Extraction: Remove the methanol under reduced pressure. Extract the remaining aqueous residue with ethyl acetate (3x).

-

Drying and Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. The resulting crude product can be purified by silica gel column chromatography (using a gradient of ethyl acetate in hexane) to yield the pure this compound.

Spectroscopic and Analytical Profile

Spectroscopic analysis is critical for confirming the identity and purity of the synthesized compound. While a public spectral database for this specific molecule is not available, its structure allows for an accurate prediction of the expected signals. Commercial suppliers may provide compound-specific analytical data upon request[2].

| Analysis Technique | Expected Observations |

| ¹H NMR | Aromatic Protons (3H): Complex multiplets between δ 6.5-7.5 ppm. The fluorine atom will cause additional splitting (coupling constants, JHF). CH-OH Proton (1H): A quartet around δ 4.8-5.0 ppm (coupled to the methyl protons). -OH Proton (1H): A broad singlet, exchangeable with D₂O. -NH₂ Protons (2H): A broad singlet around δ 3.5-4.5 ppm, exchangeable with D₂O. -CH₃ Protons (3H): A doublet around δ 1.4-1.6 ppm (coupled to the CH proton). |

| ¹³C NMR | Aromatic Carbons (6C): Signals between δ 110-160 ppm. The carbon directly bonded to fluorine (C-F) will appear as a doublet with a large coupling constant (JCF ≈ 240-250 Hz). CH-OH Carbon (1C): Signal around δ 65-75 ppm. -CH₃ Carbon (1C): Signal around δ 20-25 ppm. |

| FT-IR | O-H Stretch: Broad peak from 3200-3600 cm⁻¹. N-H Stretch: Two sharp peaks (symmetric and asymmetric) from 3300-3500 cm⁻¹. C-H Stretch (sp³): Peaks just below 3000 cm⁻¹. C=C Stretch (Aromatic): Peaks around 1500-1600 cm⁻¹. C-O Stretch: Strong peak around 1050-1150 cm⁻¹. C-F Stretch: Strong peak around 1200-1300 cm⁻¹. |

| Mass Spec (EI) | Molecular Ion (M⁺): Peak at m/z = 155. Key Fragments: [M-CH₃]⁺ at m/z = 140; [M-H₂O]⁺ at m/z = 137. |

Safety, Handling, and Storage

Proper handling and storage are paramount for ensuring laboratory safety and maintaining the integrity of the compound. The following information is synthesized from safety data sheets of structurally similar aminophenol derivatives.

Hazard Identification

Based on analogous compounds, this compound should be handled as a potentially hazardous chemical.

| Hazard Category | GHS Pictogram | Signal Word | Hazard Statement(s) |

| Acute Toxicity / Irritation | Warning | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |

Recommended Handling and Storage

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a laboratory coat.

-

Engineering Controls: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place. For long-term storage, keeping under an inert atmosphere (e.g., Argon or Nitrogen) is recommended to prevent oxidation of the amino group.

-

Incompatibilities: Avoid contact with strong oxidizing agents.

References

Sources

An In-depth Technical Guide to Determining the Solubility of 1-(5-Amino-2-fluorophenyl)ethan-1-ol in Various Solvents

Introduction

1-(5-Amino-2-fluorophenyl)ethan-1-ol is a fluorinated aromatic amine derivative with potential applications as a building block in medicinal chemistry and drug development. Its molecular structure, featuring a primary amine, a hydroxyl group, and a fluorinated phenyl ring, suggests a complex solubility profile that is critical to understand for its effective use in synthesis, formulation, and biological screening. The solubility of a compound dictates its bioavailability, ease of formulation, and compatibility with various reaction conditions. This guide provides a comprehensive technical framework for researchers, scientists, and drug development professionals to determine the solubility of this compound. Due to the absence of extensive published experimental data for this specific molecule, this document emphasizes predictive insights based on its chemical structure and provides detailed, field-proven methodologies for its empirical determination.

Physicochemical Properties and Predicted Solubility Profile

The solubility of a molecule is intrinsically linked to its physicochemical properties. While experimental data for this compound is scarce, we can infer its likely behavior by examining its structural components and data from analogous compounds.

Molecular Structure:

-

Formula: C8H10FNO

-

Molecular Weight: 155.17 g/mol [1]

-

Functional Groups:

-

Primary Aromatic Amine (-NH2): A basic group that can act as a hydrogen bond donor and acceptor. Its pKa will be a critical determinant of solubility in aqueous solutions of varying pH.

-

Secondary Alcohol (-OH): A polar group that can also participate in hydrogen bonding as both a donor and acceptor.

-

Fluorophenyl Group: The fluorine atom is highly electronegative, influencing the electronic distribution of the aromatic ring. The phenyl ring itself provides a hydrophobic character to the molecule.

-

Predicted Properties (based on analogous structures like p-aminoacetophenone):

-

LogP (Octanol-Water Partition Coefficient): This value indicates the lipophilicity of a compound. Given the presence of both polar (amine, alcohol) and nonpolar (phenyl ring) moieties, a low to moderate logP value is anticipated. For comparison, p-aminoacetophenone has a logP of 0.83[2]. This suggests that this compound will likely have some solubility in both polar and non-polar solvents.

-

pKa (Acid Dissociation Constant): The primary amine group is basic and will be protonated at acidic pH. The pKa of the conjugate acid is expected to be in the range of 2-4, similar to other aromatic amines like p-aminoacetophenone (pKa = 2.76)[2]. This implies that the aqueous solubility of this compound will be significantly higher at pH values below its pKa.

Predicted Solubility Profile:

Based on the "like dissolves like" principle, the following qualitative solubility profile can be predicted:

-

Polar Protic Solvents (e.g., Water, Ethanol, Methanol): The presence of hydrogen-bonding amine and hydroxyl groups suggests moderate to good solubility in these solvents. Solubility in water is expected to be pH-dependent.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): Good solubility is expected due to the molecule's polarity and ability to accept hydrogen bonds.

-

Non-polar Solvents (e.g., Hexane, Toluene): Limited solubility is anticipated due to the dominance of the polar functional groups over the hydrophobic phenyl ring.

Theoretical Principles of Solubility

The dissolution of a solid solute in a liquid solvent is governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For a solute to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of solute-solvent interactions.

The key intermolecular forces at play for this compound are:

-

Hydrogen Bonding: The -NH2 and -OH groups can donate and accept hydrogen bonds, leading to strong interactions with protic solvents like water and alcohols.

-

Dipole-Dipole Interactions: The polar nature of the C-F, C-N, and C-O bonds creates a molecular dipole, allowing for interactions with other polar solvent molecules.

-

Van der Waals Forces: The phenyl ring contributes to London dispersion forces, which are the primary interactions with non-polar solvents.

The following diagram illustrates the relationship between the molecule's properties and its predicted solubility.

Caption: Relationship between molecular properties and predicted solubility.

Experimental Methodologies for Solubility Determination

A multi-tiered approach, starting with high-throughput screening and followed by a more rigorous thermodynamic measurement for key solvents, is recommended.

Kinetic vs. Thermodynamic Solubility

It is crucial to distinguish between two types of solubility measurements commonly used in drug discovery:

-

Kinetic Solubility: This is a high-throughput measurement of how readily a compound, typically dissolved in an organic solvent like DMSO, will precipitate when diluted into an aqueous buffer.[3][4] It is a measure of the rate of dissolution versus the rate of precipitation and is useful for early-stage screening.[5][6]

-

Thermodynamic Solubility: This is the true equilibrium solubility of a compound in a given solvent. It is determined by allowing an excess of the solid compound to equilibrate with the solvent over a longer period.[3][5] This "gold standard" measurement is essential for lead optimization and formulation development.[4][7]

Experimental Workflow

The following diagram outlines a typical workflow for determining the solubility of a new chemical entity.

Caption: Experimental workflow for solubility determination.

Protocol 1: Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is the most reliable technique for determining equilibrium solubility.[8][9][10]

Materials:

-

This compound (solid)

-

Selected solvents (e.g., pH 7.4 phosphate buffer, ethanol, acetonitrile, DMSO)

-

2 mL glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm)

-

HPLC or UV-Vis spectrophotometer

Procedure:

-

Preparation: Add an excess amount of solid this compound to a series of vials (in triplicate for each solvent). A general starting point is to add approximately 5-10 mg of the compound to 1 mL of the solvent.

-

Equilibration: Tightly cap the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C)[10]. Allow the mixture to shake for 24-48 hours to ensure equilibrium is reached.[9][10]

-

Phase Separation: After equilibration, let the vials stand to allow the undissolved solid to settle. Centrifuge the vials at a high speed (e.g., 10,000 rpm) for 15-20 minutes to pellet the remaining solid.

-

Sample Collection: Carefully collect an aliquot of the supernatant, ensuring no solid particles are disturbed.

-

Filtration: Filter the collected supernatant through a 0.22 µm syringe filter to remove any remaining microscopic particles.

-

Dilution: Dilute the clear filtrate with an appropriate solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated analytical method (see Protocol 2) to determine the concentration of the dissolved compound.

Protocol 2: Analytical Quantification by HPLC-UV

High-Performance Liquid Chromatography with UV detection is a robust and sensitive method for quantifying aromatic compounds.[11][12][13]

Instrumentation and Conditions (Example):

-

HPLC System: Agilent 1290 Infinity LC or similar

-

Detector: Diode Array Detector (DAD)

-

Column: C18 reverse-phase column (e.g., Agilent ZORBAX Eclipse Plus C18, 3.0 x 100 mm, 1.8 µm)[11]

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid

-

Gradient: A starting condition of 95% A and 5% B, ramping to 95% B over 10 minutes.

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 10 µL

-

Detection Wavelength: Scan for the wavelength of maximum absorbance (λmax) for this compound (likely in the 250-320 nm range).

Procedure:

-

Standard Preparation: Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., acetonitrile). Create a series of calibration standards by serial dilution of the stock solution.

-

Calibration Curve: Inject the calibration standards into the HPLC system and record the peak area at the determined λmax. Plot a calibration curve of peak area versus concentration.

-

Sample Analysis: Inject the diluted filtrate samples from the shake-flask experiment.

-

Concentration Calculation: Use the peak areas of the samples and the calibration curve to calculate the concentration of this compound in the diluted samples. Remember to account for the dilution factor to determine the final solubility in the original solvent.

Data Presentation

The solubility data should be presented in a clear and concise table, with values reported in both mass/volume (mg/mL or µg/mL) and molar units (mol/L or µM).

Table 1: Example Solubility Data Table for this compound at 25°C

| Solvent | Solubility (mg/mL) | Solubility (mol/L) |

| Water (pH 2.0) | Experimental Value | Calculated Value |

| Water (pH 7.4) | Experimental Value | Calculated Value |

| Ethanol | Experimental Value | Calculated Value |

| Acetonitrile | Experimental Value | Calculated Value |

| DMSO | Experimental Value | Calculated Value |

| Hexane | Experimental Value | Calculated Value |

Conclusion

This guide provides a robust framework for determining the solubility of this compound. By combining theoretical predictions based on its molecular structure with rigorous experimental methodologies like the shake-flask method and HPLC-UV quantification, researchers can obtain reliable and accurate solubility data. This information is indispensable for the rational design of synthetic routes, the development of effective formulations, and the interpretation of biological activity data, ultimately accelerating the journey of this compound from a laboratory curiosity to a potentially valuable chemical entity.

References

-

Alhadab, A., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications. [Link]

-

Murdock, S. J., et al. (2022). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. [Link]

-

Chandrasekaran, B., et al. (2020). Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic co-solvents. ChemRxiv. [Link]

-

MIT News. (2022). A new model predicts how molecules will dissolve in different solvents. [Link]

-

Hosseini, M., et al. (2023). Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models. Scientific Reports. [Link]

-

Sygnature Discovery. Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. [Link]

-

protocols.io. (2022). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

-

Creative Bioarray. Aqueous Solubility Assays. [Link]

-

U.S. EPA. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. [Link]

-

Agilent Technologies. (2012). Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. [Link]

-

BioAssay Systems. Solubility Testing – Shake Flask Method. [Link]

-

Tinoco, M. V. P., et al. (2014). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. Brazilian Journal of Pharmaceutical Sciences. [Link]

-

Li, Q., et al. (2011). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. Journal of Separation Science. [Link]

-

Chen, J., & Pawliszyn, J. (2000). Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. Analytical Chemistry. [Link]

-

Waters Corporation. (2015). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector. [Link]

-

Dębowski, D., et al. (2021). Synthesis, Antiproliferative Effect and In Silico LogP Prediction of BIM-23052 Analogs Containing Tyr Instead of Phe. Molecules. [Link]

-

PubChem. p-Aminoacetophenone. [Link]

Sources

- 1. ovid.com [ovid.com]

- 2. p-Aminoacetophenone | C8H9NO | CID 7468 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. enamine.net [enamine.net]

- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 5. sygnaturediscovery.com [sygnaturediscovery.com]

- 6. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 7. creative-bioarray.com [creative-bioarray.com]

- 8. downloads.regulations.gov [downloads.regulations.gov]

- 9. bioassaysys.com [bioassaysys.com]

- 10. scielo.br [scielo.br]

- 11. chromatographyonline.com [chromatographyonline.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. documents.thermofisher.com [documents.thermofisher.com]

1-(5-Amino-2-fluorophenyl)ethan-1-ol structural elucidation

An In-depth Technical Guide to the Structural Elucidation of 1-(5-Amino-2-fluorophenyl)ethan-1-ol

This guide provides a comprehensive, methodology-driven approach to the complete structural elucidation of this compound. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple procedural lists to explain the causality behind experimental choices, ensuring a self-validating and robust analytical workflow. The core principle is the synergistic use of multiple analytical techniques, where each method provides a unique piece of the structural puzzle, culminating in an unambiguous molecular confirmation.

Introduction and Analytical Strategy

This compound (CAS: 150295-25-3) is a substituted aromatic amino alcohol.[1][2] Compounds of this class are valuable building blocks in medicinal chemistry and materials science.[3][4] Precise structural verification is a non-negotiable prerequisite for its use in any research or development context, as isomeric impurities can lead to vastly different biological activities or material properties.

Our strategy is built on a foundation of orthogonal analytical techniques, ensuring each structural feature is confirmed by multiple data points. The molecular formula will be established by mass spectrometry, key functional groups will be identified using infrared spectroscopy, and the precise atomic connectivity and stereochemistry will be mapped using a suite of one- and two-dimensional nuclear magnetic resonance experiments. This multi-faceted approach guarantees the highest level of confidence in the final structural assignment.

Integrated Analytical Workflow

The elucidation process follows a logical progression from broad characterization to fine structural detail. Each step informs the next, creating an efficient and powerful analytical cascade.

Caption: Overall workflow for structural elucidation.

Mass Spectrometry (MS): Molecular Formula and Fragmentation

Expertise: Mass spectrometry provides the single most critical piece of initial data: the molecular weight. For this compound (C₈H₁₀FNO), the expected monoisotopic mass is 155.0746 g/mol . We employ Electron Ionization (EI) for its ability to induce reproducible fragmentation, offering clues to the molecule's substructures. A Gas Chromatography (GC) inlet is chosen due to the compound's expected volatility, though derivatization may be required to improve peak shape.[5]

Trustworthiness: The high-resolution mass spectrum (HRMS) should confirm the elemental composition to within 5 ppm, validating the molecular formula. The fragmentation pattern must be consistent with the proposed structure, providing a secondary layer of verification.

Predicted Fragmentation Pattern

The fragmentation of the parent compound is predicted based on established principles for aromatic alcohols and amines.[5][6][7]

| m/z (charge/mass ratio) | Proposed Fragment | Significance |

| 155 | [M]⁺ | Molecular Ion |

| 140 | [M - CH₃]⁺ | Loss of the methyl group via alpha-cleavage, characteristic of ethanols. This is a key diagnostic peak. |

| 122 | [M - CH₃ - H₂O]⁺ | Subsequent loss of water from the [M-15] fragment. |

| 112 | [M - CH₃CO]⁺ | Cleavage of the acetyl group. |

| 80 | [C₅H₄N]⁺ | Result of rearrangement and loss of formaldehyde from a related aminophenol structure, indicating the aminophenyl core.[7] |

Experimental Protocol: GC-MS

-

Sample Preparation: Dissolve 1 mg of the sample in 1 mL of a suitable solvent like methanol or acetonitrile. For improved volatility and peak shape, derivatization with a silylating agent like BSTFA can be performed.[5][8]

-

Instrumentation: Utilize a GC system coupled to a mass spectrometer (e.g., Agilent 7890B GC with 5977A MSD).[5]

-

GC Conditions:

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

-

Inlet Temperature: 250°C.

-

Carrier Gas: Helium at 1 mL/min.

-

Oven Program: Start at 100°C (hold 2 min), ramp to 280°C at 15°C/min, hold for 5 min.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.[5]

-

Source Temperature: 230°C.

-

Mass Scan Range: m/z 40-400.

-

Infrared (IR) Spectroscopy: Functional Group Identification

Expertise: IR spectroscopy is a rapid and non-destructive technique used to confirm the presence of key functional groups. The covalent bonds within the molecule absorb infrared radiation at specific frequencies, corresponding to their vibrational modes. For this molecule, we expect to see characteristic absorptions for the hydroxyl (-OH), amine (-NH₂), and aromatic ring functionalities.

Trustworthiness: The presence of a broad O-H stretch and two distinct N-H stretching peaks provides strong, direct evidence for the alcohol and primary amine groups, respectively. These observations must align with the molecular formula from MS and the detailed connectivity revealed by NMR.

Expected IR Absorption Bands

| Frequency Range (cm⁻¹) | Vibration | Functional Group | Rationale and Expected Appearance |

| 3400-3200 | O-H Stretch | Alcohol | A strong, broad peak resulting from intermolecular hydrogen bonding.[9][10][11] |

| 3500-3300 | N-H Stretch | Primary Amine | Two distinct, sharp-to-medium peaks (symmetric and asymmetric stretching). |

| 3100-3000 | C-H Stretch | Aromatic | Medium-to-weak peaks, characteristic of sp² C-H bonds.[12] |

| 2990-2850 | C-H Stretch | Aliphatic | Medium peaks from the methyl and methine groups. |

| 1620-1580 | C=C Stretch | Aromatic Ring | Two or more sharp peaks of variable intensity.[12] |

| 1650-1550 | N-H Bend | Primary Amine | A medium intensity scissoring vibration. |

| 1250-1000 | C-O Stretch | Secondary Alcohol | A strong, distinct peak confirming the alcohol group.[9] |

| 1200-1100 | C-F Stretch | Aryl-Fluoride | A strong, characteristic absorption. |

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: Place a small amount of the solid or liquid sample directly onto the ATR crystal.

-

Data Acquisition: Collect the spectrum over a range of 4000-600 cm⁻¹.

-